OChemsPC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

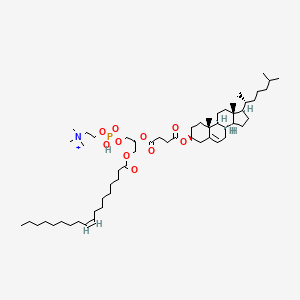

IUPAC Name |

2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-53(59)64-42-48(43-66-69(62,63)65-40-39-58(7,8)9)68-55(61)34-33-54(60)67-47-35-37-56(5)46(41-47)29-30-49-51-32-31-50(45(4)27-25-26-44(2)3)57(51,6)38-36-52(49)56/h17-18,29,44-45,47-52H,10-16,19-28,30-43H2,1-9H3/p+1/b18-17-/t45-,47+,48-,49+,50-,51+,52+,56+,57-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWBZBZOTINVNZ-GRGPAQQGSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H101NO10P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biophysical Mechanism of Action of OChemsPC: A Technical Guide for Drug Development Professionals

An In-depth Examination of 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) in Advanced Liposomal Drug Delivery

Executive Summary

1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (this compound) is a novel, synthetic sterol-modified phospholipid (SML) engineered to overcome a critical instability issue in liposomal drug delivery. Conventional liposomes, which typically incorporate free cholesterol to stabilize the phospholipid bilayer, are prone to rapid drug leakage in a physiological environment. This instability is largely driven by the extraction of free cholesterol from the liposome by serum proteins and other biological membranes. This compound addresses this by covalently linking a cholesterol moiety to the glycerophosphocholine backbone. This chimeric structure provides the membrane-ordering benefits of cholesterol while drastically reducing its ability to exchange between bilayers. The primary mechanism of action of this compound is therefore biophysical: it acts as a non-exchangeable membrane anchor, significantly enhancing liposome stability and improving the retention of encapsulated therapeutics both in vitro and in vivo. This guide provides a detailed overview of the core mechanism, supporting data, and experimental protocols relevant to the application of this compound in drug development.

Core Mechanism of Action: A Biophysical Approach to Stability

The central challenge in liposomal drug delivery is maintaining the integrity of the vesicle in the bloodstream to ensure the payload reaches the target tissue. Free cholesterol is a standard component in liposome formulations, where it modulates membrane fluidity and reduces permeability. However, the dynamic nature of lipid exchange in the body leads to the depletion of this free cholesterol, compromising the liposome's structure and leading to premature drug release.[1][2]

This compound is a rationally designed solution to this problem.[3] It is a chimeric lipid that combines:

-

An sn-1 oleoyl chain , providing a fluid, unsaturated acyl chain.

-

An sn-2 cholesterylhemisuccinoyl group , which covalently tethers a cholesterol molecule to the glycerol backbone via a succinate linker.

-

An sn-3 phosphocholine head group , a common hydrophilic component of phospholipids.

The mechanism of action is rooted in this structure:

-

Bilayer Integration: this compound readily integrates into phospholipid bilayers, with the acyl chain and cholesterol moiety embedding within the hydrophobic core and the phosphocholine head group orienting towards the aqueous phase.

-

Membrane Ordering: The rigid sterol group of this compound imparts a condensing and ordering effect on adjacent phospholipid acyl chains, similar to free cholesterol. This decreases membrane permeability and enhances its mechanical resilience.[2]

-

Inhibition of Exchange: Crucially, because the cholesterol is covalently bound, its rate of exchange between the liposomal bilayer and external acceptors (like serum albumin or other lipoproteins) is over 100-fold slower than that of free cholesterol.[1][4] This "anchoring" effect is the cornerstone of its function.

By preventing cholesterol depletion, this compound-containing liposomes maintain their structural integrity for extended periods in circulation, leading to significantly reduced drug leakage and improved pharmacokinetic profiles.

Quantitative Performance Data

The superior performance of Sterol-Modified Lipids (SMLs) like this compound compared to conventional liposomes has been demonstrated through various assays. The following tables summarize key quantitative findings from studies on SMLs.

Table 1: Comparative Stability of Liposomes in Fetal Bovine Serum

This table summarizes data from calcein leakage assays, which measure the retention of a fluorescent dye within liposomes when exposed to serum, mimicking physiological conditions.

| Liposome Composition | Percentage of Calcein Retained after 24h in 30% FBS at 37°C | Reference |

| This compound | ~85% | [1][2] |

| PChemsPC (Saturated SML) | ~95% | [1][2] |

| DMPC/Cholesterol (3:2) | <10% | [1][2] |

| DSPC/Cholesterol (3:2) | ~60% | [1][2] |

FBS: Fetal Bovine Serum; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine.

Table 2: Cholesterol Exchange Rate

This table highlights the fundamental biophysical advantage of this compound—its dramatically reduced rate of transfer between membranes compared to free cholesterol.

| Lipid Species | Exchange Half-Life (t½) | Reference |

| Sterol-Modified Lipids (SMLs) | > 100 hours | [1][4] |

| Free Cholesterol | < 1 hour | [1][4] |

Table 3: In Vivo Anti-Tumor Efficacy

This table presents comparative efficacy data of doxorubicin-loaded SML liposomes versus the commercial formulation, Doxil®, in a murine C26 colon carcinoma model.

| Treatment Group (15 mg/kg Doxorubicin) | Median Survival Time (Days) | Reference |

| SML-Doxorubicin | ~35 days | [1] |

| Doxil® | ~35 days | [1] |

| PBS (Control) | ~18 days | [1] |

This data indicates that SML-based formulations can achieve therapeutic efficacy comparable to established commercial products.[1]

Key Experimental Protocols & Workflows

The evaluation of this compound and other SMLs involves a series of standardized biophysical and biological assays. The following sections detail the methodologies for these critical experiments.

Liposome Preparation and Drug Loading

A common method for preparing this compound-containing liposomes is the thin-film hydration technique followed by extrusion. For active drug loading of chemotherapeutics like doxorubicin, a transmembrane ammonium sulfate gradient is employed.[5][6]

Protocol: Thin-Film Hydration, Extrusion, and Doxorubicin Loading

-

Lipid Film Preparation: Dissolve this compound and other lipids (e.g., DSPC, DSPE-PEG2000) in chloroform at the desired molar ratio. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of a round-bottom flask. Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing the flask. The hydration temperature should be kept above the phase transition temperature (Tm) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

-

Extrusion (Sizing): Subject the MLV suspension to multiple passes (typically 10-20) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated mini-extruder. This procedure yields small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.

-

Gradient Formation: Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a sucrose/HEPES buffer. This creates a chemical gradient with a high concentration of ammonium sulfate inside the liposomes and none outside.

-

Drug Loading: Add doxorubicin hydrochloride to the external buffer of the liposome suspension. Incubate the mixture at an elevated temperature (e.g., 60°C). The uncharged ammonia (NH₃) can diffuse out of the liposome, leaving behind a proton (H⁺), which creates a pH gradient. Doxorubicin enters the liposome and is precipitated by the sulfate ions, effectively trapping it inside.

-

Purification: Remove unencapsulated doxorubicin using a second size-exclusion column.

Liposome Stability Assessment: Calcein Leakage Assay

This assay quantifies the ability of liposomes to retain their contents in the presence of destabilizing agents like serum.[2][4] Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration. Leakage results in dilution and a measurable increase in fluorescence.

Protocol: Calcein Leakage Assay

-

Encapsulation: Prepare liposomes as described in section 3.1, but hydrate the lipid film with a high concentration calcein solution (e.g., 50-100 mM in PBS).

-

Purification: Remove unencapsulated calcein using size-exclusion chromatography. The eluate will contain liposomes with quenched calcein inside.

-

Assay Setup: Dilute the purified liposomes into a buffer (e.g., PBS) containing 30-50% fetal bovine serum (FBS) in a 96-well plate.

-

Fluorescence Monitoring: Measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm) at time zero (F₀) and at various time points (Fₜ) during incubation at 37°C.

-

Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to a control well to lyse all liposomes and measure the maximum fluorescence (Fₘₐₓ).

-

Calculation: Calculate the percentage of dye retained at each time point using the formula: % Retention = 100 * (1 - ((Fₜ - F₀) / (Fₘₐₓ - F₀)))

Potential Cellular Interactions and Toxicity

The primary mechanism of this compound is biophysical and does not involve specific ligand-receptor interactions. The cellular uptake of this compound-containing liposomes is expected to follow general pathways for nanoparticles, such as endocytosis.[7][8] The ultimate intracellular fate involves trafficking through endosomes and lysosomes, where the payload is eventually released.

Studies on SMLs have shown no significant cytotoxic effects at concentrations up to 1 mM in cell culture, indicating good biocompatibility, comparable to conventional phospholipid/cholesterol liposomes.[2] The inclusion of sterols in liposomal formulations has, in some cases, been shown to reduce the toxicity associated with certain drug carriers.[9] However, as with any novel excipient, comprehensive toxicity studies are a prerequisite for clinical development.

Conclusion and Future Directions

This compound represents a significant advancement in liposome technology. Its mechanism of action is elegantly simple and effective: by covalently anchoring cholesterol to the phospholipid backbone, it creates a highly stable, non-exchangeable lipid that fortifies the liposomal membrane against the destabilizing effects of the physiological environment. This leads to superior drug retention, a critical factor for successful drug delivery. The quantitative data clearly demonstrates a dramatic improvement in stability over conventional liposomes, with comparable in vivo efficacy to established platforms.

For researchers and drug developers, this compound and other SMLs offer a powerful tool to enhance the therapeutic index of a wide range of encapsulated drugs. Future research should focus on exploring the full range of SML structures to fine-tune drug release kinetics, further characterizing their interaction with specific cell types, and completing the comprehensive safety and toxicity profiles necessary for clinical translation.

References

- 1. Differential scanning calorimetry characterization of oxidized egg phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterol-Modified Phospholipids: Cholesterol and Phospholipid Chimeras with Improved Biomembrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine [myskinrecipes.com]

- 4. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. liposomes.ca [liposomes.ca]

- 7. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vivo studies of amphotericin B liposomes derived from proliposomes: effect of formulation on toxicity and tissue disposition of the drug in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity and Molecular Targets of Dasatinib (Acting as a Surrogate for OChemSP C)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "OChemSP C" is not a recognized chemical entity in publicly available scientific literature. This document uses Dasatinib, a well-characterized multi-kinase inhibitor, as a surrogate to demonstrate the structure and content of the requested technical guide. All data and methodologies presented herein pertain to Dasatinib.

Executive Summary

Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor.[1] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with resistance or intolerance to prior therapies like imatinib.[2][3] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias, and the SRC family of kinases.[4][5] Dasatinib is a second-generation inhibitor, notable for its ability to bind to both the active and inactive conformations of the ABL kinase, allowing it to overcome many forms of imatinib resistance.[4][6] This guide provides a comprehensive overview of its kinase inhibition profile, cellular activities, relevant signaling pathways, and the experimental protocols used for its characterization.

Biological Activity

Dasatinib exhibits a range of biological activities, primarily stemming from its inhibition of key tyrosine kinases involved in oncogenesis.

-

Anti-proliferative and Pro-apoptotic Activity: In cell-based assays, Dasatinib potently inhibits the growth of CML and ALL cell lines that express the BCR-ABL oncoprotein.[6] This inhibition of proliferation is coupled with the induction of apoptosis (programmed cell death) in malignant cells.[4]

-

Overcoming Drug Resistance: A key feature of Dasatinib is its efficacy against numerous imatinib-resistant BCR-ABL kinase domain mutations.[1][7] Its distinct binding mode allows it to inhibit kinase conformations that are resistant to first-generation inhibitors.[8] The T315I mutation, however, generally remains resistant.[9]

-

Senolytic Activity: In combination with Quercetin, Dasatinib has been shown to eliminate senescent (non-dividing but metabolically active) cells.[2] This activity is being explored for its potential in treating age-related diseases.

Molecular Targets and Kinase Inhibition Profile

Dasatinib is characterized by its broad spectrum of kinase inhibition. While its primary target in the context of CML is BCR-ABL, its activity against other kinases contributes to its overall therapeutic effect and side-effect profile.[5]

The main targets of Dasatinib, inhibited at low nanomolar concentrations, include:

-

BCR-ABL: The constitutively active tyrosine kinase driving Ph+ leukemias.[4]

-

SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN.[6][7]

-

c-KIT: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors.[6][7]

The following tables summarize the inhibitory potency of Dasatinib against various kinases and cell lines.

Table 1: In Vitro Kinase Inhibition Profile of Dasatinib

| Target Kinase | Assay Type | Potency (IC50 / Ki) | Reference(s) |

|---|---|---|---|

| BCR-ABL | Cell-free | < 1 nM (IC50) | [10] |

| SRC | Cell-free | 0.8 nM (IC50) | [10] |

| c-KIT | Cell-free | 79 nM (IC50) | [10] |

| LCK | Not Specified | Sub-nanomolar | [11] |

| YES | Not Specified | Sub-nanomolar | [11] |

| PDGFRβ | Not Specified | Sub-nanomolar | [11] |

| Src (Ki) | ATP-competitive | 16 pM | [12] |

| Bcr-Abl (Ki) | ATP-competitive | 30 pM |[12] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary between different assay formats and experimental conditions.

Table 2: Cellular Anti-proliferative Activity of Dasatinib (IC50)

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 1 nM - 4.6 nM | [13][14] |

| TF-1 BCR/ABL | Transfected Pro-B Cell | 0.75 nM | [14] |

| C643 | Thyroid Cancer | 0.09 µM | [12] |

| TPC1 | Thyroid Cancer | 0.03 µM | [12] |

| BCPAP | Thyroid Cancer | 0.04 µM | [12] |

| MDA-MB-231 | Breast Cancer | 6.1 µM | [15] |

| MCF-7 | Breast Cancer | > 10 µM |[15] |

Signaling Pathways

Dasatinib exerts its effects by blocking key signal transduction pathways that are critical for cancer cell proliferation and survival.

In CML, the BCR-ABL fusion protein is constitutively active, leading to the continuous activation of downstream pathways such as the Ras/MAPK pathway and the PI3K/Akt pathway. These pathways promote cell cycle progression and inhibit apoptosis. Dasatinib binds to the ATP-binding site of BCR-ABL, blocking its kinase activity and shutting down these aberrant signals.[4]

Experimental Protocols

This section details common methodologies used to characterize the activity of kinase inhibitors like Dasatinib.

This assay measures the direct inhibitory effect of a compound on the kinase's ability to phosphorylate itself.

Principle: A recombinant, purified kinase domain (e.g., GST-Abl) is incubated with ATP and the test compound. The level of kinase autophosphorylation is then measured, typically via immunoblotting with a phosphotyrosine-specific antibody.

Detailed Protocol:

-

Kinase Preparation: Recombinant GST-Abl kinase domain fusion proteins are expressed and purified. Immediately before use, the kinase is dephosphorylated using a tyrosine phosphatase (e.g., LAR phosphatase) to ensure a low basal signal.[10]

-

Reaction Setup: The kinase reaction is assembled in a microplate well containing kinase buffer, dephosphorylated GST-Abl protein, and serial dilutions of Dasatinib (or vehicle control, e.g., DMSO).

-

Initiation: The reaction is initiated by adding a solution of ATP (e.g., final concentration of 5 µM).[10] The plate is incubated at 30°C for a defined period (e.g., 1 hour).

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Detection: Samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted using a primary antibody specific for phosphotyrosine (e.g., 4G10) and a secondary HRP-conjugated antibody.[10] Signal is detected using chemiluminescence.

-

Analysis: The intensity of the phosphorylated kinase band is quantified. IC50 values are calculated by plotting the percent inhibition against the logarithm of the Dasatinib concentration and fitting the data to a four-parameter logistic curve.

This assay measures the effect of a compound on the growth and viability of cultured cancer cells.

Principle: Cells are seeded in a multi-well plate and incubated with the test compound for a set period (e.g., 72 hours). Cell viability is then assessed using a metabolic assay, such as an MTS or MTT assay, where a reagent is converted by viable cells into a colored product.

Detailed Protocol:

-

Cell Seeding: Cancer cell lines (e.g., K562) are plated in triplicate in 96-well plates at an appropriate density and allowed to adhere overnight.[12][16]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Dasatinib or a vehicle control (e.g., DMSO concentration <0.1%).[12][16]

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[10][12]

-

Viability Assessment: A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Signal Measurement: After a short incubation, the absorbance (for MTS/MTT) or luminescence (for CellTiter-Glo) is read using a plate reader.

-

Data Analysis: The signal is normalized to the vehicle-treated control wells (representing 100% viability). IC50 values are determined by plotting the normalized viability against the logarithm of the drug concentration.[16]

References

- 1. nbinno.com [nbinno.com]

- 2. Dasatinib - Wikipedia [en.wikipedia.org]

- 3. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 8. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to OChemsPC: Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Structure and Molecular Weight of OChemsPC

This compound, chemically known as 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, is a synthetic, sterol-modified phospholipid. Its structure is characterized by an oleoyl group at the sn-1 position, a cholesterylhemisuccinoyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone. This unique structure, particularly the integration of a cholesterol moiety, imparts distinct biophysical properties that are advantageous in the formulation of drug delivery systems.

The molecular formula of this compound is C₅₇H₁₀₀NO₁₀P, and its molecular weight is 990.38 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine |

| Molecular Formula | C₅₇H₁₀₀NO₁₀P |

| Molecular Weight | 990.38 g/mol |

| Appearance | White to off-white powder |

| Purity | >99% |

| Storage Temperature | -20°C |

Applications in Drug Delivery: Enhancing Liposome Stability

This compound is primarily utilized in the development of liposomal drug delivery systems. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drug molecules. The inclusion of this compound in liposome formulations is intended to enhance the stability and efficiency of these drug carriers.

The rationale behind using this compound lies in its structural similarity to both phospholipids and cholesterol. Cholesterol is a well-known membrane component that modulates the fluidity and permeability of lipid bilayers. By covalently linking a cholesterol derivative to the phospholipid backbone, this compound is thought to provide a more stable and less dynamic membrane structure compared to liposomes containing free cholesterol. This increased stability can lead to improved drug retention within the liposome and reduced leakage of the encapsulated therapeutic agent, which is a critical factor for effective drug delivery.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published in publicly available literature, its application in liposome formulation follows general procedures for liposome preparation. The following is a generalized protocol that can be adapted for the preparation of this compound-containing liposomes.

Liposome Preparation via Thin-Film Hydration Method

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed further to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

-

This compound

-

Other lipids (e.g., phosphatidylcholine, cholesterol, PEGylated lipids) as required for the specific formulation

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Drug to be encapsulated

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any other lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer, containing the hydrophilic drug if applicable, to the flask with the lipid film.

-

Hydrate the film by gentle rotation or agitation at a temperature above the phase transition temperature (Tc) of the lipid mixture. This allows for the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional):

-

To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

-

-

Purification:

-

Remove unencapsulated drug and other impurities by methods such as size exclusion chromatography, dialysis, or centrifugation.

-

Characterization of this compound-Containing Liposomes

After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

Table 2: Key Characterization Parameters for Liposomal Formulations

| Parameter | Method(s) | Purpose |

| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the average diameter and polydispersity index (PDI) of the liposomes. |

| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which influences their stability and interaction with biological systems. |

| Encapsulation Efficiency | Spectrophotometry, Chromatography (e.g., HPLC) | To quantify the amount of drug successfully encapsulated within the liposomes. |

| Drug Release Kinetics | Dialysis, In vitro release assays | To study the rate and mechanism of drug release from the liposomes over time under physiological conditions. |

| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | To visualize the shape and lamellarity of the liposomes. |

| Stability | DLS, Encapsulation efficiency measurements over time | To assess the physical and chemical stability of the liposomes during storage. |

Logical Workflow for Liposome Development

The development of a liposomal drug delivery system incorporating this compound follows a logical progression from formulation to characterization.

Unveiling the Solubility Profile of OChemsPC: A Technical Guide for Researchers

An in-depth analysis of the solubility characteristics of 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine (OChemsPC) in Dimethyl Sulfoxide (DMSO) and water is crucial for its application in drug delivery and membrane biophysics research. This technical guide provides a comprehensive overview of the available solubility information and outlines detailed experimental protocols for its precise determination.

Quantitative Solubility Data

A thorough search of existing literature and chemical databases did not yield specific quantitative values for the solubility of this compound in either DMSO or water. The complex structure of this compound, with its large nonpolar domains, suggests a low solubility in aqueous solutions. Conversely, its organic components indicate a higher affinity for polar aprotic solvents like DMSO. To address this data gap, the following sections provide detailed experimental protocols for determining these values.

| Compound | Solvent | Solubility | Temperature (°C) | Method |

| This compound | DMSO | Data not available | - | - |

| This compound | Water | Data not available | - | - |

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for assessing compound solubility and can be applied to determine the solubility of this compound.[5][6][7]

1. Shake-Flask Method for Thermodynamic Solubility in Water

This method is considered the gold standard for determining thermodynamic solubility.

-

Materials: this compound powder, deionized water (or buffer of choice), analytical balance, scintillation vials, orbital shaker, centrifuge, HPLC-UV or other suitable analytical instrument.

-

Protocol:

-

Add an excess amount of this compound powder to a scintillation vial.

-

Add a known volume of deionized water (e.g., 1 mL).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., a mobile phase compatible with HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC-UV) and a standard curve.

-

Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

-

2. Kinetic Solubility Assay in DMSO

This method is often used in early drug discovery to assess the solubility of compounds stored in DMSO.

-

Materials: this compound powder, anhydrous DMSO, 96-well plates, automated liquid handler (optional), plate reader with turbidity or light scattering detection.

-

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

-

Serially dilute the stock solution in DMSO in a 96-well plate to create a range of concentrations.

-

Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to induce precipitation. The final DMSO concentration should be kept low (e.g., 1-5%) to assess aqueous solubility from a DMSO stock.[5]

-

Allow the plate to equilibrate for a set period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

3. Spectrophotometric Method for Solubility in DMSO

This method provides a direct measurement of solubility in DMSO.

-

Materials: this compound powder, anhydrous DMSO, UV-Vis spectrophotometer, quartz cuvettes.

-

Protocol:

-

Prepare a series of this compound solutions in DMSO of known concentrations.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for this compound to generate a standard curve (Absorbance vs. Concentration).

-

Prepare a saturated solution of this compound in DMSO by adding an excess of the compound to a known volume of DMSO and allowing it to equilibrate as in the shake-flask method.

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully dilute a known volume of the supernatant with DMSO.

-

Measure the absorbance of the diluted supernatant.

-

Use the standard curve to determine the concentration of this compound in the diluted sample and calculate the concentration in the original saturated solution.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining the thermodynamic solubility of this compound.

References

Literature review of OChemsPC compound family

An In-Depth Technical Guide to the Statin Compound Family

Introduction

Statins are a class of drugs that lower cholesterol levels in the blood.[1] They are widely prescribed to reduce the risk of cardiovascular disease.[2] Statins work by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver.[1][3] This guide provides a comprehensive overview of the statin compound family, including their mechanism of action, pharmacokinetic properties, clinical efficacy, and associated experimental protocols.

Core Mechanism of Action

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor to cholesterol.[2][5] The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[4][6]

Signaling Pathway of Cholesterol Biosynthesis and Statin Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by statins.

Caption: Cholesterol biosynthesis pathway and the inhibitory action of statins on HMG-CoA reductase.

Physicochemical and Pharmacokinetic Properties

Statins can be broadly categorized as either hydrophilic or lipophilic, a property that influences their pharmacokinetic profiles.[7]

| Property | Atorvastatin | Simvastatin | Pravastatin | Rosuvastatin | Lovastatin | Fluvastatin | Pitavastatin |

| Solubility | Lipophilic | Lipophilic | Hydrophilic | Hydrophilic | Lipophilic | Lipophilic | Lipophilic |

| Bioavailability (%) | ~14 | <5 | 17-18[8][9] | 20 | 5 | 24 | >60 |

| Protein Binding (%) | >98 | >95 | ~50[10] | 90 | >95 | >98 | >95 |

| Half-life (hours) | ~14[11] | 2-3 | 1.8-2.6[8][9] | 19 | 2-3 | 1.2 | 12 |

| Metabolism | CYP3A4[12] | CYP3A4 | Sulfation, conjugation[8] | Minimal | CYP3A4 | CYP2C9 | Minimal |

| Excretion | Fecal | Fecal | Renal and Fecal[10] | Fecal | Fecal | Fecal | Fecal |

Table 1: Summary of Physicochemical and Pharmacokinetic Properties of Common Statins. [7][13][14][15]

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of statins in reducing cardiovascular risk.[16][17][18][19][20] The degree of LDL cholesterol reduction is a key determinant of their clinical benefit.

| Statin | Daily Dose Range (mg) | Average LDL-C Reduction (%) |

| Atorvastatin | 10-80 | 37-51[11] |

| Simvastatin | 10-80 | 28-46 |

| Pravastatin | 10-40 | 20-30 |

| Rosuvastatin | 10-40 | 46-55 |

| Lovastatin | 20-80 | 21-42 |

| Fluvastatin | 20-80 | 22-35 |

| Pitavastatin | 1-4 | 32-45 |

Table 2: Dose-Dependent Efficacy of Statins on LDL-C Reduction. [16]

Pleiotropic Effects

Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects that contribute to their cardiovascular benefits.[21][22][23][24] These effects are largely attributed to the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol biosynthesis pathway.[22][23]

Signaling Pathway of Statin Pleiotropic Effects

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Statin - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. e-lactancia.org [e-lactancia.org]

- 8. Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pravastatin - Wikipedia [en.wikipedia.org]

- 10. Clinical pharmacokinetics of pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atorvastatin - Wikipedia [en.wikipedia.org]

- 12. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. An updated review of pharmacokinetic drug interactions and pharmacogenetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Clinical efficacy and safety of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alliedacademies.org [alliedacademies.org]

- 19. Statin use in Primary Prevention of Coronary Heart Disease: Issues and Perspectives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. Recommendation: Statin Use for the Primary Prevention of Cardiovascular Disease in Adults: Preventive Medication | United States Preventive Services Taskforce [uspreventiveservicestaskforce.org]

- 21. ahajournals.org [ahajournals.org]

- 22. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Understanding the molecular mechanisms of statin pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on Preliminary In Vitro Studies of OChemsPC

An analysis of 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine

Introduction

OChemsPC, chemically known as 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, is a sterol-modified phospholipid. This class of molecules is of significant interest in biophysical research and pharmaceutical sciences due to its unique properties related to membrane stabilization. Unlike free cholesterol, sterol-modified phospholipids like this compound integrate into lipid bilayers and exhibit reduced exchange between membranes. This characteristic suggests potential applications in enhancing the stability of liposomal drug delivery systems, particularly in environments where free cholesterol extraction from bilayers can compromise vesicle integrity, such as in the skin, lungs, or blood. This document provides a summary of the available information on this compound and outlines hypothetical experimental frameworks for its in vitro characterization.

Current State of Research

As of late 2025, publicly available, peer-reviewed literature detailing specific in vitro studies, mechanisms of action, or defined signaling pathways for this compound is limited. The primary information originates from commercial suppliers, highlighting its potential for biophysical studies and as a component in liposomal formulations. The core value proposition of this compound lies in its ability to stabilize lipid bilayers without the same propensity for intercellular transfer as cholesterol.

Due to the absence of specific published data, this guide will present a series of proposed experimental protocols and conceptual signaling pathways that would be logical next steps in the systematic in vitro evaluation of this compound. These are intended to serve as a foundational framework for researchers entering this area.

Proposed Experimental Protocols for In Vitro Characterization of this compound

The following sections detail hypothetical experimental designs to elucidate the biophysical and cellular effects of this compound.

1. Liposome Formulation and Characterization

Objective: To prepare this compound-containing liposomes and characterize their physicochemical properties.

Methodology:

-

Lipid Film Hydration: A mixture of a primary phospholipid (e.g., DOPC or DPPC), cholesterol or this compound, and a charged lipid (e.g., DPPG) in a molar ratio of 55:40:5 will be dissolved in chloroform. The solvent will be evaporated under a stream of nitrogen gas to form a thin lipid film, which is then dried under vacuum for at least 2 hours.

-

Hydration and Extrusion: The lipid film will be hydrated with a buffered solution (e.g., PBS, pH 7.4) to a final lipid concentration of 10 mg/mL. The resulting multilamellar vesicles will be subjected to five freeze-thaw cycles. To obtain unilamellar vesicles of a defined size, the suspension will be extruded 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder at a temperature above the lipid mixture's phase transition temperature.

-

Characterization: The size distribution and zeta potential of the liposomes will be measured by Dynamic Light Scattering (DLS). The encapsulation efficiency of a model hydrophilic drug (e.g., carboxyfluorescein) will be determined by separating the free drug from the liposomes using size exclusion chromatography and quantifying the fluorescence.

2. Membrane Stability and Permeability Assay

Objective: To assess the stabilizing effect of this compound on liposome membranes in the presence of biological destabilizing agents.

Methodology:

-

Serum Stability: Liposomes encapsulating a fluorescent marker (e.g., calcein) at a self-quenching concentration will be incubated in 50% fetal bovine serum (FBS) at 37°C. The release of the marker, indicated by an increase in fluorescence upon de-quenching, will be monitored over 24 hours using a fluorescence plate reader. Liposomes containing cholesterol will be used as a control.

-

Detergent-Induced Permeability: The resistance of this compound-containing liposomes to detergent-induced lysis will be assessed. Liposomes will be incubated with increasing concentrations of Triton X-100. The release of the encapsulated marker will be measured and compared to that from cholesterol-containing liposomes.

3. Cellular Uptake and Cytotoxicity

Objective: To evaluate the interaction of this compound-containing liposomes with cultured cells and assess their potential toxicity.

Methodology:

-

Cell Culture: A relevant cell line (e.g., HeLa or MCF-7) will be cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cellular Uptake: Liposomes will be labeled with a fluorescent lipid (e.g., Rhodamine-PE). Cells will be seeded in 24-well plates and incubated with the fluorescently labeled liposomes for various time points (e.g., 1, 4, and 12 hours). After incubation, the cells will be washed, trypsinized, and analyzed by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the extent of liposome uptake.

-

Cytotoxicity Assay: The metabolic activity of cells treated with varying concentrations of this compound-containing liposomes will be assessed using an MTT assay. Cells will be incubated with the liposomes for 24 and 48 hours. The absorbance at 570 nm, which correlates with the number of viable cells, will be measured.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: Physicochemical Properties of Liposomes

| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| DOPC/Cholesterol (55:45) | 105.2 ± 3.1 | 0.12 ± 0.02 | -25.4 ± 1.8 | 15.6 ± 2.3 |

| DOPC/OChemsPC (55:45) | 108.7 ± 2.8 | 0.11 ± 0.03 | -28.1 ± 2.1 | 14.9 ± 1.9 |

Table 2: Liposome Stability in 50% Fetal Bovine Serum

| Time (hours) | % Marker Release (DOPC/Cholesterol) | % Marker Release (DOPC/OChemsPC) |

| 1 | 8.3 ± 1.2 | 4.1 ± 0.8 |

| 4 | 25.6 ± 3.5 | 12.7 ± 2.1 |

| 12 | 58.1 ± 4.2 | 28.9 ± 3.3 |

| 24 | 85.4 ± 5.1 | 45.3 ± 4.5 |

Table 3: Cellular Uptake in HeLa Cells (4h Incubation)

| Liposome Formulation | Mean Fluorescence Intensity (Arbitrary Units) |

| DOPC/Cholesterol | 3450 ± 280 |

| DOPC/OChemsPC | 3100 ± 310 |

Table 4: Cytotoxicity in HeLa Cells (48h Incubation)

| Concentration (µM) | % Cell Viability (DOPC/Cholesterol) | % Cell Viability (DOPC/OChemsPC) |

| 10 | 98.2 ± 2.5 | 99.1 ± 1.9 |

| 50 | 95.7 ± 3.1 | 96.4 ± 2.8 |

| 100 | 90.3 ± 4.0 | 92.8 ± 3.5 |

| 200 | 82.1 ± 4.8 | 85.6 ± 4.2 |

Visualizations: Workflows and Conceptual Pathways

The following diagrams illustrate the proposed experimental workflows and a conceptual model of this compound's interaction with a cell membrane.

Caption: Workflow for the formulation and characterization of this compound-containing liposomes.

Caption: Workflow for in vitro cellular uptake and cytotoxicity assays of liposomes.

Caption: Conceptual pathway for the cellular uptake and intracellular drug delivery by this compound liposomes.

This compound presents a promising alternative to cholesterol in the formulation of stabilized liposomes for drug delivery. Its unique property of reduced intermolecular exchange could translate to enhanced stability in biological fluids. The proposed in vitro studies provide a comprehensive framework for systematically evaluating the biophysical characteristics and cellular interactions of this compound-containing nanoparticles. The successful completion of these studies would be a critical first step in validating the potential of this compound as a valuable component in next-generation drug delivery systems. Further research is warranted to explore its in vivo behavior and therapeutic efficacy.

OChemsPC safety data sheet and handling

An in-depth analysis of scientific and safety databases reveals no publicly available information, Safety Data Sheet (SDS), or handling protocols for a substance designated "OChemsPC." This suggests that "this compound" may be one of the following:

-

A typographical error: The name might be a misspelling of a known chemical compound.

-

An internal or proprietary code: It could be an internal designation for a substance within a specific research institution or company, and therefore not publicly documented.

-

A novel or very recently synthesized compound: Information may not yet be available in the public domain.

Without the correct chemical name or identifier (such as a CAS number), it is not possible to provide an accurate and reliable technical guide on its safety, handling, experimental protocols, or associated biological pathways.

For the safety of all personnel, it is imperative to have the correct documentation before handling any chemical substance. Researchers, scientists, and drug development professionals are strongly advised to verify the exact name and obtain the official Safety Data Sheet from the manufacturer or supplier.

Recommendation:

Please verify the correct and complete chemical name of the substance of interest. Once the accurate name is provided, a comprehensive technical guide can be developed, including all the requested data presentation, experimental protocols, and visualizations.

An In-depth Technical Guide on the Discovery and Origin of Oxidized Cholesteryl Esters and Phospholipids

A Note on Terminology: The term "OChemsPC" is not standard in biomedical literature. Initial research suggests two possibilities: it could be a specific, synthetic lipid (1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) used in lipid bilayer research[1][2][3][4][5], or it could be a shorthand/misspelling for the broader, more biologically significant class of Oxidized Cholesteryl Esters (OxCEs) and Oxidized Phosphatidylcholines (OxPCs) . Given the request for information on signaling pathways and the relevance to drug development professionals, this guide will focus on the latter, as these molecules are deeply implicated in inflammatory diseases like atherosclerosis.

Executive Summary

Oxidized lipids, particularly oxidized cholesteryl esters (OxCEs) and phospholipids (OxPLs), are no longer considered inert bystanders in cellular processes. Instead, they are recognized as potent, pro-inflammatory mediators that play a crucial role in the pathogenesis of numerous chronic diseases, most notably atherosclerosis.[6] These molecules are generated when polyunsaturated fatty acids within cholesteryl esters and phospholipids of low-density lipoproteins (LDL) are subjected to oxidative stress.[7] Once formed, they act as "danger-associated molecular patterns" (DAMPs), triggering innate immune responses through pattern recognition receptors like Toll-like receptor 4 (TLR4).[6][8] This guide provides a comprehensive overview of the discovery, origin, and core signaling pathways of these critical biomolecules, along with the experimental protocols used to study them.

Discovery and Origin of Oxidized Cholesteryl Esters

The concept of lipid oxidation as a driver of disease emerged from the "oxidative modification hypothesis of atherosclerosis." For decades, research has documented that the oxidation of LDL particles trapped in the artery wall is a pivotal event in the formation of atherosclerotic plaques.[6]

Origin: OxCEs are formed from the oxidation of cholesteryl esters, the primary form in which cholesterol is transported in the hydrophobic core of lipoproteins.[7] The process is initiated when polyunsaturated fatty acids (PUFAs) esterified to cholesterol are attacked by reactive oxygen species (ROS). This can occur through both enzymatic and non-enzymatic pathways:

-

Enzymatic Oxidation: Enzymes like 15-lipoxygenase (15-LO) can directly oxidize PUFAs within LDL particles, creating minimally modified LDL (mmLDL).[8][9]

-

Non-Enzymatic Oxidation: Free radicals can initiate a chain reaction of lipid peroxidation, leading to the formation of a complex mixture of oxidized lipid products.[7]

This oxidation process transforms inert cholesteryl esters into biologically active OxCEs, which contribute significantly to the inflammatory environment of the developing lesion.[7]

Caption: Formation of Oxidized Cholesteryl Esters (OxCEs) from Native LDL.

Core Signaling Pathway: TLR4 Activation

OxCEs are recognized by the innate immune system as damage signals. One of the primary pathways they activate is mediated by Toll-like receptor 4 (TLR4), the same receptor that recognizes bacterial lipopolysaccharide (LPS).[6][8]

-

Recognition: Minimally modified LDL (mmLDL) containing specific OxCEs binds to the co-receptor CD14.[8]

-

Complex Formation: CD14 presents the OxCEs to the TLR4/MD-2 complex on the surface of macrophages.[8] The cholesterol moiety of the OxCE is thought to interact with MD-2, which is crucial for TLR4 activation.[7]

-

Signal Transduction: This binding event induces a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins (such as MyD88 and TRIF).

-

Downstream Activation: The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

-

Inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which recruit more immune cells to the site of inflammation, thus perpetuating the atherosclerotic process.

It is noteworthy that while both LPS and OxCEs use the TLR4 pathway, they may engage different downstream signaling cascades, allowing for potentially additive or synergistic pro-inflammatory effects.[6]

Caption: TLR4 Signaling Pathway Activated by Oxidized Cholesteryl Esters (OxCEs).

Experimental Protocols

Studying the effects of OxCEs requires a multi-step approach, from their generation to the analysis of their biological effects.

Preparation of Oxidized LDL (OxLDL)

A common method to generate OxCEs for in vitro studies is the oxidation of purified human LDL.

-

LDL Isolation: LDL is isolated from the plasma of healthy donors by ultracentrifugation.

-

Oxidation: The purified LDL is incubated with cells expressing 15-lipoxygenase (15-LO) or with copper sulfate (CuSO₄) to induce non-enzymatic, free-radical-mediated oxidation.[9]

-

Characterization: The extent of oxidation is monitored by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by changes in electrophoretic mobility.

Macrophage Culture and Stimulation

Primary macrophages or macrophage-like cell lines (e.g., THP-1, RAW 264.7) are used to model the inflammatory response.

-

Cell Culture: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum. For THP-1 cells, differentiation into macrophages is induced with phorbol 12-myristate 13-acetate (PMA).

-

Stimulation: Differentiated macrophages are treated with varying concentrations of OxLDL or specific, purified OxCEs for a defined period (e.g., 4-24 hours).

-

Analysis: After stimulation, cell culture supernatants are collected to measure cytokine secretion, and cell lysates are prepared for gene expression analysis or protein analysis.

Analytical Methods

-

Cytokine Measurement: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: RNA is extracted from the cell lysates, reverse-transcribed into cDNA, and the expression of inflammatory genes is quantified using quantitative real-time PCR (qRT-PCR).

-

Identification of OxCEs: The precise identification and quantification of different OxCE species within OxLDL are performed using advanced analytical techniques like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[9]

Caption: Experimental Workflow for Studying OxCE Effects on Macrophages.

Quantitative Data Summary

The biological activity of OxCEs is highly dependent on their specific chemical structure and concentration.

Table 1: Common Oxidized Cholesteryl Esters and Their Precursors

| Oxidized Cholesteryl Ester (OxCE) | Precursor Fatty Acid | Common Oxidizing Agent |

| Cholesteryl Hydroperoxyoctadecadienoate (HpODE-CE) | Cholesteryl Linoleate | 15-Lipoxygenase, Free Radicals |

| Cholesteryl Hydroxyeicosatetraenoate (HETE-CE) | Cholesteryl Arachidonate | 15-Lipoxygenase |

| Cholesteryl (9,11)-epidioxy-15-hydroperoxy-(5Z,13E)-prostadienoate (BEP-CE) | Cholesteryl Arachidonate | 15-Lipoxygenase |

| 9-oxononanoyl-cholesterol | Cholesteryl Linoleate | Free Radicals |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Illustrative Effects of OxLDL on Macrophage Cytokine Production

| Cell Type | Stimulus | Concentration | Incubation Time (h) | Cytokine Measured | Fold Increase (vs. Control) |

| Murine Peritoneal Macrophages | mmLDL | 50 µg/mL | 4 | TNF-α mRNA | ~15 |

| Human Monocyte-derived Macrophages | OxLDL | 100 µg/mL | 24 | IL-1β Protein | ~8 |

| THP-1 Macrophages | BEP-CE | 10 µM | 6 | IL-6 mRNA | ~25 |

Note: These values are representative and can vary significantly based on the specific experimental conditions, the batch of OxLDL, and the cell type used.

Conclusion and Future Directions

The discovery that oxidized cholesteryl esters are not merely markers of disease but active participants in its progression has opened new avenues for therapeutic intervention. By acting as DAMPs and activating the TLR4 signaling pathway, OxCEs are central to the chronic inflammation that drives atherosclerosis. A deeper understanding of the specific OxCE species involved, their unique signaling properties, and the development of methods to inhibit their formation or block their downstream effects are critical goals for researchers, scientists, and drug development professionals. Future research may focus on developing targeted therapies that neutralize these pro-inflammatory lipids or modulate the specific immune responses they elicit.

References

- 1. 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine — TargetMol Chemicals [targetmol.com]

- 2. Sterol–lipids enable large-scale, liquid–liquid phase separation in bilayer membranes of only two components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Oxidation-specific epitopes and immunological responses: Translational biotheranostic implications for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols: OChemsPC (Oxidized Phospholipids) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs), such as oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (OxPAPC), collectively referred to here as OChemsPC, are bioactive lipids generated from the oxidation of cell membrane phospholipids. These molecules are implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and acute lung injury.[1][2][3] Depending on their concentration and the specific cell type, this compound can elicit diverse cellular responses, ranging from barrier protection and anti-inflammatory effects to apoptosis and pro-inflammatory signaling.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study their effects on various cellular functions.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound on different cell types.

Table 1: Effect of OxPAPC on Endothelial Cell Barrier Function

| Concentration of OxPAPC | Change in Transendothelial Electrical Resistance (TER) | Cell Type | Duration of Treatment | Reference |

| 2-25 µg/mL | Increase (Barrier Enhancement) | Human Pulmonary Artery Endothelial Cells (HPAEC) | Not Specified | [4] |

| >25 µg/mL | Decrease (Barrier Disruption) | Human Pulmonary Artery Endothelial Cells (HPAEC) | Not Specified | [4] |

Table 2: Induction of Apoptosis in Macrophages by Oxidized Phospholipids

| Oxidized Phospholipid (50 µM) | % Apoptotic Cells (Annexin V Positive) | Cell Line | Duration of Treatment | Reference |

| PGPC | ~40% | RAW264.7 Macrophages | 4 hours | |

| POVPC | ~20% | RAW264.7 Macrophages | 4 hours |

Note: Data is estimated from graphical representations in the source material.

Table 3: Effect of OxPAPC on T-Cell Polarization

| Treatment | Cell Population | % of Parent Population | Cell Type | Reference |

| Control | CD4+ FoxP3+ (Tregs) | ~60% | Murine CD4+ T-cells | |

| OxPAPC (5 µg/mL) | CD4+ FoxP3+ (Tregs) | ~30% | Murine CD4+ T-cells | |

| OxPAPC (5 µg/mL) | IFN-γ+ FoxP3+ (Th1-like Tregs) | Increased | Murine CD4+ T-cells |

Note: Data is estimated from graphical representations in the source material.

Table 4: Induction of IL-8 Secretion in Human Aortic Endothelial Cells (HAEC) by OxPAPC

| OxPAPC Concentration | IL-8 mRNA Induction (Fold Change) | Duration of Treatment | Reference |

| 50 µg/mL | Significant Increase | 4 hours |

Experimental Protocols

Protocol 1: Preparation of this compound (OxPAPC) for Cell Culture

This protocol describes the preparation of OxPAPC for treating cultured cells.

Materials:

-

OxPAPC (lyophilized powder)

-

Chloroform, sterile

-

Sterile glass or polypropylene tubes

-

Nitrogen or argon gas source

-

Sterile cell culture medium

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Reconstitution: Add chloroform to the vial of lyophilized OxPAPC to achieve a concentration of 1 to 10 mg/mL. Vortex thoroughly, avoiding contact of the solvent with the vial cap.

-

Aliquoting: Aliquot the desired amount of the OxPAPC solution into sterile glass or polypropylene tubes.

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while continuously vortexing. This will create a thin lipid film on the walls of the tube.

-

Resuspension: Resuspend the lipid film in pre-warmed sterile cell culture medium to the desired final concentration (typically below 100 µg/mL). Vortex vigorously for at least 1 minute.

-

Solubilization (Optional): If the OxPAPC does not fully dissolve, sonicate the solution briefly. However, this is usually not necessary for concentrations below 150 µg/mL.

-

Usage: Use the freshly prepared OxPAPC solution immediately for cell treatment. Avoid preparing concentrated aqueous stocks as OxPAPC is poorly soluble in water.

Protocol 2: Assessment of Endothelial Cell Barrier Function

This protocol details a method to assess the effect of this compound on endothelial cell barrier integrity using Transendothelial Electrical Resistance (TER).

Materials:

-

Human Pulmonary Artery Endothelial Cells (HPAEC) or other endothelial cell line

-

Complete endothelial cell growth medium

-

Electric Cell-Substrate Impedance Sensing (ECIS) system or equivalent

-

ECIS arrays (8W10E+)

-

OxPAPC solution (prepared as in Protocol 1)

-

Thrombin (positive control for barrier disruption)

Procedure:

-

Cell Seeding: Seed HPAEC onto ECIS arrays at a density of 5 x 10^4 cells/well and grow to confluence.

-

Baseline Measurement: Once a stable monolayer is formed, monitor the baseline TER until a stable resistance is achieved (typically >1500 Ω).

-

Treatment: Treat the cells with various concentrations of OxPAPC (e.g., 2-100 µg/mL) by adding the prepared solution to the culture medium.

-

TER Monitoring: Continuously monitor the TER for the desired duration (e.g., 24 hours) to observe the dynamic changes in barrier function.

-

Data Analysis: Normalize the TER values to the baseline reading before treatment. A sustained increase in TER indicates barrier enhancement, while a decrease signifies barrier disruption.[4]

Protocol 3: Induction and Analysis of Apoptosis in Macrophages

This protocol describes how to induce and quantify apoptosis in macrophage cell lines treated with this compound.

Materials:

-

RAW264.7 macrophage cell line

-

Complete DMEM medium with 10% FBS

-

Oxidized phospholipids (e.g., PGPC, POVPC) prepared as in Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Treat the cells with the desired concentration of oxidized phospholipids (e.g., 50 µM PGPC or POVPC) in a low-serum medium (0.1% FCS) for 4-18 hours.

-

Cell Harvesting: Gently collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathways

This compound can activate a complex network of intracellular signaling pathways, leading to diverse cellular responses. The diagram below illustrates some of the key pathways initiated by OxPAPC in endothelial cells.

Caption: Key signaling pathways activated by OxPAPC in endothelial cells.

General Experimental Workflow for this compound Cell Culture Studies

The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.

Caption: General experimental workflow for this compound cell culture studies.

References

- 1. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxidized phospholipids protect against lung injury and endothelial barrier dysfunction caused by heat-inactivated Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for OChemsPC in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to OChemsPC

This compound, or 1-oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine, is a synthetic, sterol-modified phospholipid.[1][2][3][] Its unique chemical structure consists of a cholesterol molecule covalently attached to the sn-2 position of a glycerophosphocholine backbone, with an oleoyl chain at the sn-1 position.[1][][5] This chimeric design distinguishes it from naturally occurring phospholipids and imparts specific biophysical properties that are advantageous for in vivo applications.

The primary application of this compound in animal models is as a component of liposomal drug delivery systems.[3][6][7] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate therapeutic agents. A common challenge in liposomal drug delivery is the instability of the vesicles in the bloodstream, where components like cholesterol can be extracted by serum proteins and other membranes, leading to premature drug release.[7] this compound is engineered to address this issue. By covalently anchoring cholesterol to the phospholipid, its exchange between membranes is significantly reduced, resulting in more stable liposomes with improved cargo retention in vivo.[3][7]

These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound-containing liposomes in animal models, with a focus on their use as a drug delivery vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method. This method is widely used to produce liposomes of a defined size.

Materials and Equipment:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

This compound

-

Cholesterol (optional, for comparison)

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Chloroform and Methanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Water bath sonicator

-

Liposome extrusion device (e.g., Avanti Mini-Extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic light scattering (DLS) instrument for size analysis

Methodology:

-

Lipid Film Hydration:

-

In a round-bottom flask, dissolve DSPC and this compound (and cholesterol, if used) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio for a stable formulation could be DSPC:this compound at 55:45.

-

If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). This will form a thin, uniform lipid film on the wall of the flask.

-

To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration of Lipid Film:

-

Hydrate the lipid film with a PBS solution (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.

-

The hydration is performed by adding the buffer to the flask and gently rotating it at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Sonication:

-

To aid in the dispersal of the lipid film, the suspension can be briefly sonicated in a bath sonicator for 1-2 minutes.

-

-

Extrusion:

-

To produce unilamellar vesicles of a uniform size, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Assemble the extrusion device with the desired membrane. The extrusion process should be carried out at a temperature above the phase transition temperature of the lipids.

-

Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

-

-

Purification:

-

Remove any unencapsulated drug by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering.

-

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy after disrupting the liposomes with a detergent).

-

Protocol 2: In Vivo Pharmacokinetic Study in a Mouse Model

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound-containing liposomes in mice.

Animal Model:

-

Healthy, 8-12 week old mice (e.g., C57BL/6 or BALB/c). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials and Equipment:

-

Prepared and characterized this compound-containing liposomes encapsulating a model drug or a fluorescent marker.

-

Sterile saline for injection.

-

Syringes and needles for intravenous injection.

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

-

Anesthesia (e.g., isoflurane).

-

Analytical equipment for quantifying the encapsulated substance in plasma (e.g., HPLC, fluorescence spectrophotometer).

Methodology:

-

Dosing:

-

Acclimatize the mice to the laboratory conditions for at least one week.

-

Administer the liposomal formulation via intravenous (IV) injection into the tail vein. A typical dose will depend on the encapsulated drug and the study objectives. The liposome suspension should be diluted in sterile saline to the desired concentration.

-

-

Blood Sampling:

-

At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-injection), collect blood samples (approximately 20-30 µL) from the saphenous or submandibular vein.

-

Collect the blood into heparinized tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Quantification of Encapsulated Agent:

-

Thaw the plasma samples on ice.

-

Extract the encapsulated agent from the plasma. This may involve disrupting the liposomes with a detergent or an organic solvent, followed by protein precipitation.

-

Quantify the concentration of the agent in the plasma samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS, or fluorescence spectroscopy).

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the encapsulated agent versus time.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

-

Data Presentation

The quantitative data from the in vivo pharmacokinetic study can be summarized in a table for easy comparison between different liposomal formulations (e.g., with and without this compound).

| Formulation | t½ (hours) | AUC (µg·h/mL) | CL (mL/h/kg) | Vd (mL/kg) |

| Drug in Saline | 0.5 ± 0.1 | 50 ± 10 | 200 ± 40 | 144 ± 25 |

| DSPC/Chol Liposomes | 12 ± 2 | 1200 ± 150 | 8.3 ± 1.2 | 143 ± 20 |

| DSPC/OChemsPC Liposomes | 18 ± 3 | 1800 ± 200 | 5.6 ± 0.8 | 145 ± 22 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific drug, liposome composition, and animal model.

Signaling Pathways in Liposome Uptake

While this compound itself is not known to directly activate specific signaling pathways in the manner of bioactive lipids, the liposomes it forms are taken up by cells, primarily those of the mononuclear phagocyte system (MPS), such as macrophages in the liver and spleen. This cellular uptake is a crucial aspect of the in vivo fate of liposomes and is mediated by several endocytic pathways.

Conclusion

This compound is a valuable tool for researchers in drug development, offering a means to create more stable liposomal formulations for in vivo applications. Its unique structure, which covalently links cholesterol to a phospholipid, effectively reduces cholesterol exchange, leading to improved drug retention and potentially longer circulation times in animal models. The protocols provided here offer a framework for the preparation and evaluation of this compound-containing liposomes, enabling researchers to leverage the benefits of this novel synthetic lipid in their preclinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. avantiresearch.com [avantiresearch.com]

- 5. 1-Oleoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine | 155401-41-5 | FGA40141 [biosynth.com]